6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
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Overview
Description
6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a β-dicarbonyl compound under basic conditions to form the pyrimidine ring.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Industrial Chemistry:
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit key enzymes by binding to their active sites, thus blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound can intercalate into DNA or RNA, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione: Lacks the 6-amino group, which may affect its biological activity.
6-Amino-5-(1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione: Lacks the 2-amino group on the thiazole ring, potentially altering its reactivity and binding properties.
Uniqueness
The presence of both amino groups on the thiazole ring and the pyrimidine core makes 6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione unique. These functional groups enhance its ability to form hydrogen bonds and interact with various biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
6-amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-6(2)4-17-9(13)8(7-5-20-11(14)15-7)10(18)16(3)12(17)19/h5-6H,4,13H2,1-3H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZHIJQUPSMFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)C2=CSC(=N2)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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